Cas no 1472-04-4 (3-(3-fluorophenyl)but-2-enoic acid)

3-(3-Fluorophenyl)but-2-enoic acid is a fluorinated unsaturated carboxylic acid featuring a phenyl ring substituted with a fluorine atom at the meta position. This compound is of interest in synthetic organic chemistry due to its α,β-unsaturated carboxyl group, which enables conjugate addition reactions and serves as a versatile intermediate for further functionalization. The presence of the electron-withdrawing fluorine substituent enhances reactivity in electrophilic and nucleophilic transformations, making it valuable for pharmaceutical and agrochemical applications. Its structural motif is useful in designing bioactive molecules, particularly in medicinal chemistry, where fluorinated aromatic compounds are often employed to modulate metabolic stability and binding affinity.
3-(3-fluorophenyl)but-2-enoic acid structure
1472-04-4 structure
Product name:3-(3-fluorophenyl)but-2-enoic acid
CAS No:1472-04-4
MF:C10H9FO2
MW:180.175666570663
CID:1318065
PubChem ID:15020106

3-(3-fluorophenyl)but-2-enoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Butenoic acid, 3-(3-fluorophenyl)-
    • (2E)-3-(3-FLUOROPHENYL)BUT-2-ENOIC ACID
    • (E)-3-(3-fluorophenyl)-2-butenoic acid
    • 133226-25-2
    • Z352748162
    • 1472-04-4
    • CS-0275169
    • SCHEMBL1431913
    • EN300-73976
    • (E)-3-(3-fluorophenyl)but-2-enoic acid
    • 3-(3-fluorophenyl)but-2-enoicacid
    • EN300-7354236
    • 3-(3-fluorophenyl)but-2-enoic acid
    • VMVNCTFGRCBYFD-FNORWQNLSA-N
    • Inchi: InChI=1S/C10H9FO2/c1-7(5-10(12)13)8-3-2-4-9(11)6-8/h2-6H,1H3,(H,12,13)/b7-5+
    • InChI Key: VMVNCTFGRCBYFD-FNORWQNLSA-N
    • SMILES: CC(=CC(=O)O)C1=CC(=CC=C1)F

Computed Properties

  • Exact Mass: 180.05867
  • Monoisotopic Mass: 180.05865769g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 223
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 37.3Ų

Experimental Properties

  • PSA: 37.3

3-(3-fluorophenyl)but-2-enoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
F589538-25mg
3-(3-fluorophenyl)but-2-enoic acid
1472-04-4
25mg
$ 50.00 2022-06-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1345839-1g
3-(3-Fluorophenyl)but-2-enoic acid
1472-04-4 95%
1g
¥3076 2023-04-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1345839-5g
3-(3-Fluorophenyl)but-2-enoic acid
1472-04-4 95%
5g
¥7725 2023-04-15
TRC
F589538-50mg
3-(3-fluorophenyl)but-2-enoic acid
1472-04-4
50mg
$ 95.00 2022-06-05
TRC
F589538-250mg
3-(3-fluorophenyl)but-2-enoic acid
1472-04-4
250mg
$ 320.00 2022-06-05

Additional information on 3-(3-fluorophenyl)but-2-enoic acid

Introduction to 3-(3-fluorophenyl)but-2-enoic acid (CAS No. 1472-04-4)

3-(3-fluorophenyl)but-2-enoic acid, identified by its Chemical Abstracts Service (CAS) number 1472-04-4, is a fluorinated aromatic carboxylic acid derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its structural motif of a but-2-enoic acid moiety linked to a 3-fluorophenyl group, exhibits unique chemical and biological properties that make it a valuable scaffold for drug discovery and development.

The molecular structure of 3-(3-fluorophenyl)but-2-enoic acid consists of a conjugated system comprising an α,β-unsaturated carbonyl group and a fluoro-substituted benzene ring. The presence of the fluoro atom at the para position relative to the phenyl ring introduces electron-withdrawing effects, which can modulate the reactivity and binding affinity of the compound. This feature is particularly relevant in medicinal chemistry, where fluorine substitution is often employed to enhance metabolic stability, improve bioavailability, and alter pharmacokinetic profiles of bioactive molecules.

In recent years, 3-(3-fluorophenyl)but-2-enoic acid has been extensively studied for its potential applications in the development of novel therapeutic agents. Its structural framework is amenable to further derivatization, allowing researchers to explore diverse chemical modifications that could yield compounds with enhanced pharmacological activity. For instance, the α,β-unsaturated carbonyl group can serve as a site for Michael addition reactions or condensation reactions with various nucleophiles, enabling the synthesis of heterocyclic compounds with potential biological significance.

One of the most compelling aspects of 3-(3-fluorophenyl)but-2-enoic acid is its role as an intermediate in the synthesis of bioactive molecules targeting specific biological pathways. Recent studies have highlighted its utility in the development of inhibitors for enzymes involved in inflammatory and metabolic disorders. The fluorine atom's ability to influence electronic properties makes it an attractive moiety for designing molecules with improved binding affinity to protein targets. For example, fluorinated carboxylic acids have been shown to enhance interactions with enzymes such as cyclooxygenases (COX) and lipoxygenases, which are key players in inflammatory processes.

The pharmaceutical industry has been particularly interested in leveraging the structural features of 3-(3-fluorophenyl)but-2-enoic acid to develop next-generation drugs. Its incorporation into lead compounds has demonstrated promising results in preclinical studies, where it exhibited favorable pharmacokinetic and pharmacodynamic properties. The compound's ability to cross biological membranes due to its lipophilic nature, coupled with its metabolic stability, positions it as a viable candidate for further clinical development.

Moreover, 3-(3-fluorophenyl)but-2-enoic acid has found applications beyond traditional pharmaceuticals. Its unique chemical properties make it useful in agrochemical research, where fluorinated compounds are increasingly being explored for their efficacy as pesticides and herbicides. The structural versatility of this compound allows for modifications that can enhance its bioactivity against target pests while minimizing environmental impact.

The synthesis of 3-(3-fluorophenyl)but-2-enoic acid typically involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include Friedel-Crafts acylation followed by reduction and functional group transformations. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have also been employed to achieve higher yields and purities. These synthetic strategies underscore the compound's importance as a building block in organic synthesis and drug development.

In conclusion,3-(3-fluorophenyl)but-2-enoic acid (CAS No. 1472-04-4) represents a fascinating compound with diverse applications in pharmaceuticals and agrochemicals. Its structural features and chemical properties make it an invaluable scaffold for designing novel bioactive molecules with therapeutic potential. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in medicinal chemistry and industrial chemical synthesis.

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